molecular formula C18H13BrClN3O2 B14875236 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B14875236
M. Wt: 418.7 g/mol
InChI Key: NVBRKNOCEKCBHL-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using bromobenzene and chlorobenzene derivatives, respectively.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 5-(4-bromophenyl)oxazole-2-propionic acid

Uniqueness

Compared to similar compounds, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromophenyl and chlorophenyl groups

Properties

Molecular Formula

C18H13BrClN3O2

Molecular Weight

418.7 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H13BrClN3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24)

InChI Key

NVBRKNOCEKCBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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